molecular formula C16H16N2O3 B14815127 N-[(E)-(2-ethoxyphenyl)methylidene]-4-methyl-3-nitroaniline

N-[(E)-(2-ethoxyphenyl)methylidene]-4-methyl-3-nitroaniline

Cat. No.: B14815127
M. Wt: 284.31 g/mol
InChI Key: ZUBSPYXETMYPEO-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-N-(4-methyl-3-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N2O3/c1-3-21-16-7-5-4-6-13(16)11-17-14-9-8-12(2)15(10-14)18(19)20/h4-11H,3H2,1-2H3

InChI Key

ZUBSPYXETMYPEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4-methyl-3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, and under reflux conditions in an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry: N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline is used as a ligand in coordination chemistry to form metal complexes

Biology and Medicine: The compound has shown potential as an antimicrobial and antifungal agent. It is also being investigated for its anticonvulsant properties, making it a candidate for the development of new therapeutic agents.

Industry: In materials science, N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline is explored for its use in the development of organic semiconductors and nonlinear optical materials. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline varies depending on its application. In antimicrobial activity, the compound likely interacts with microbial cell membranes, disrupting their integrity and leading to cell death. For its anticonvulsant properties, the compound may modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing seizure activity.

Comparison with Similar Compounds

  • N-(2-ethoxybenzylidene)isonicotinohydrazide
  • N-(2-fluorobenzylidene)isonicotinohydrazide
  • N-(3-methylbenzylidene)isonicotinohydrazide

Comparison: N-(2-ethoxybenzylidene)-4-methyl-3-nitroaniline is unique due to the presence of both ethoxy and nitro groups, which impart distinct electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the ethoxy group can enhance solubility in organic solvents, while the nitro group can influence the compound’s redox behavior and interaction with biological targets.

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